Cas no 2228673-89-8 (3-{pyrazolo1,5-apyrimidin-2-yl}but-3-en-1-amine)

3-{Pyrazolo[1,5-a]pyrimidin-2-yl}but-3-en-1-amine is a versatile heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core linked to a but-3-en-1-amine moiety. This structure imparts unique reactivity, making it valuable as a building block in medicinal chemistry and agrochemical research. The presence of both pyrazolopyrimidine and amine functional groups allows for selective modifications, enabling the synthesis of diverse derivatives with potential biological activity. Its unsaturated side chain offers further opportunities for functionalization via Michael additions or cycloaddition reactions. The compound’s stability under standard conditions and compatibility with common synthetic methodologies enhance its utility in drug discovery and material science applications.
3-{pyrazolo1,5-apyrimidin-2-yl}but-3-en-1-amine structure
2228673-89-8 structure
Product Name:3-{pyrazolo1,5-apyrimidin-2-yl}but-3-en-1-amine
CAS No:2228673-89-8
MF:C10H12N4
MW:188.22908115387
CID:5814991
PubChem ID:165785018
Update Time:2025-06-26

3-{pyrazolo1,5-apyrimidin-2-yl}but-3-en-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-{pyrazolo1,5-apyrimidin-2-yl}but-3-en-1-amine
    • 2228673-89-8
    • 3-{pyrazolo[1,5-a]pyrimidin-2-yl}but-3-en-1-amine
    • EN300-1744830
    • Inchi: 1S/C10H12N4/c1-8(3-4-11)9-7-10-12-5-2-6-14(10)13-9/h2,5-7H,1,3-4,11H2
    • InChI Key: PJDDXQNAZNQPHO-UHFFFAOYSA-N
    • SMILES: N12C=CC=NC1=CC(C(=C)CCN)=N2

Computed Properties

  • Exact Mass: 188.106196400g/mol
  • Monoisotopic Mass: 188.106196400g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 56.2Ų

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3-{pyrazolo1,5-apyrimidin-2-yl}but-3-en-1-amine Related Literature

Additional information on 3-{pyrazolo1,5-apyrimidin-2-yl}but-3-en-1-amine

Introduction to 3-{pyrazolo1,5-apyrimidin-2-yl}but-3-en-1-amine (CAS No: 2228673-89-8)

3-{pyrazolo1,5-apyrimidin-2-yl}but-3-en-1-amine, identified by the CAS number 2228673-89-8, is a significant compound in the realm of pharmaceutical chemistry. This heterocyclic molecule has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research in drug discovery and development.

The molecular structure of 3-{pyrazolo1,5-apyrimidin-2-yl}but-3-en-1-amine features a fused pyrazole and pyrimidine ring system, which is a common motif in many bioactive molecules. This particular arrangement of nitrogen-containing heterocycles contributes to the compound's ability to interact with biological targets such as enzymes and receptors. The presence of a butenylamine side chain further enhances its pharmacological potential by providing a scaffold for further functionalization.

In recent years, there has been a surge in interest regarding small molecules that can modulate biological pathways associated with various diseases. 3-{pyrazolo1,5-apyrimidin-2-yl}but-3-en-1-amine has been studied for its potential role in inhibiting key enzymes involved in cancer progression. Preliminary studies have suggested that this compound may interfere with the activity of tyrosine kinases, which are often overexpressed in tumor cells. By targeting these kinases, the compound could potentially disrupt signaling pathways that promote cell proliferation and survival.

The synthesis of 3-{pyrazolo1,5-apyrimidin-2-yl}but-3-en-1-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the condensation of appropriate precursors to form the pyrazole-pyrimidine core. Subsequent functionalization steps introduce the butenylamine moiety, which is crucial for the compound's biological activity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselective transformations, ensuring the correct placement of functional groups.

The pharmacological profile of 3-{pyrazolo1,5-apyrimidin-2-yl}but-3-en-1-amine has been evaluated through in vitro and in vivo studies. These investigations have revealed that the compound exhibits moderate affinity for several target proteins, including those implicated in inflammatory responses and cell cycle regulation. Notably, the compound has shown dose-dependent inhibition of enzymes such as Janus kinases (JAKs), which are known to play a role in autoimmune diseases. This finding underscores the therapeutic potential of 3-{pyrazolo1,5-apyrimidin- 2 -yl}but- 3 -en- 1 -amine as a lead compound for further drug development.

In addition to its anti-inflammatory properties, 3-{pyrazolo1,5- apyrimidin -2 -yl}but- 3 -en- 1 -amine has been investigated for its potential anticancer effects. Research indicates that the compound can induce apoptosis in cancer cells by activating stress signaling pathways. This mechanism involves the modulation of transcription factors such as p53, which are critical for cellular responses to DNA damage and oxidative stress. The ability of 3-{pyrazolo1,5- apyrimidin -2 -yl}but- 3 -en- 1 -amine to activate these pathways suggests its suitability for combination therapies with existing chemotherapeutic agents.

The chemical stability and solubility profile of 3-{pyrazolo1,5- apyrimidin -2 -yl}but- 3 -en- 1 -amine are also important considerations in its development as a pharmaceutical agent. Studies have demonstrated that the compound remains stable under various storage conditions, maintaining its integrity over time. Furthermore, its solubility in both aqueous and organic solvents enhances its formulation flexibility, allowing for diverse delivery systems such as oral tablets or injectable solutions.

Ethical considerations and regulatory compliance are paramount when developing new pharmaceutical compounds like 3-{pyrazolo1,5- apyrimidin -2 -yl}but- 3 -en- 1 -amine. Rigorous preclinical testing is essential to assess its safety profile before human trials can commence. This includes evaluating potential side effects and interactions with other drugs. Regulatory agencies such as the FDA and EMA provide guidelines to ensure that new compounds meet stringent quality and safety standards before they reach patients.

The future directions for research on 3-{pyrazolo1,5- apyrimidin -2 -yl}but- 3 -en- 1 -amine are multifaceted. Further optimization of its chemical structure may enhance its potency and selectivity for specific biological targets. Additionally, exploring novel delivery systems could improve its bioavailability and therapeutic efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this field.

In conclusion, 3-{pyrazolo1,5- apyrimidin -2 -yl}but-

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